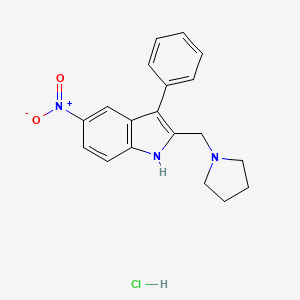
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of an indole core, a nitro group at the 5-position, a phenyl group at the 3-position, and a pyrrolidinylmethyl group at the 2-position. The monohydrochloride form indicates the presence of a single hydrochloride molecule associated with the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride typically involves multi-step organic reactions. The initial step often includes the nitration of indole to introduce the nitro group at the 5-position. This is followed by the introduction of the phenyl group at the 3-position through a Friedel-Crafts alkylation reaction. The final step involves the addition of the pyrrolidinylmethyl group at the 2-position, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Nitration: Using concentrated nitric acid and sulfuric acid.
Friedel-Crafts Alkylation: Utilizing aluminum chloride as a catalyst.
Nucleophilic Substitution: Employing pyrrolidine and a suitable base.
Análisis De Reacciones Químicas
Types of Reactions
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and pyrrolidinylmethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Conditions may involve the use of strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized indole derivatives.
Aplicaciones Científicas De Investigación
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the indole core can interact with various enzymes and receptors. The phenyl and pyrrolidinylmethyl groups contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-: Similar structure but without the hydrochloride component.
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, dihydrochloride: Contains two hydrochloride molecules.
Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrobromide: Contains a hydrobromide molecule instead of hydrochloride.
Uniqueness
The presence of the monohydrochloride component in Indole, 5-nitro-3-phenyl-2-(1-pyrrolidinylmethyl)-, monohydrochloride enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Propiedades
Número CAS |
89159-44-4 |
|---|---|
Fórmula molecular |
C19H20ClN3O2 |
Peso molecular |
357.8 g/mol |
Nombre IUPAC |
5-nitro-3-phenyl-2-(pyrrolidin-1-ylmethyl)-1H-indole;hydrochloride |
InChI |
InChI=1S/C19H19N3O2.ClH/c23-22(24)15-8-9-17-16(12-15)19(14-6-2-1-3-7-14)18(20-17)13-21-10-4-5-11-21;/h1-3,6-9,12,20H,4-5,10-11,13H2;1H |
Clave InChI |
AOFCAHNNPUWHGO-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC2=C(C3=C(N2)C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















